molecular formula C10H13BO2 B067676 2-(2-Methylphenyl)-1,3,2-dioxaborinane CAS No. 163517-56-4

2-(2-Methylphenyl)-1,3,2-dioxaborinane

Cat. No. B067676
CAS RN: 163517-56-4
M. Wt: 176.02 g/mol
InChI Key: UIDYFYHQHHMEKA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3,2-dioxaborinane is a derivative of 1,3,2-dioxaborinanes, a class of compounds known for their unique chemical and physical properties. These compounds feature a boron atom within a cyclic framework, accompanied by oxygen atoms, and are notable for their stability, reactivity, and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of 1,3,2-dioxaborinanes, including the 2-(2-Methylphenyl) derivative, often involves the reaction of appropriate boronic acids or esters with diols under condensation conditions. Specific methodologies can vary, with some strategies focusing on optimizing yield, purity, and the structural diversity of the resulting compounds (Balueva et al., 1994).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of 1,3,2-dioxaborinanes. These compounds often exhibit planar or nearly planar cyclic structures, with bond lengths and angles reflecting the delocalization of charge and the stability of the dioxaborinane ring. The presence of substituents like the 2-methylphenyl group can influence the electronic distribution and overall geometry of the molecule (Emsley et al., 1989).

Chemical Reactions and Properties

1,3,2-Dioxaborinanes participate in a variety of chemical reactions, leveraging the reactivity of the boron atom and the surrounding oxygen atoms. They can undergo hydrolytic reactions, form complexes with various ligands, and engage in substitution reactions that modify the substituents on the boron or the adjacent carbon atoms. The specific reactions and properties of the 2-(2-Methylphenyl) derivative would depend on the nature of the substituent and the reaction conditions employed (Vanallan & Reynolds, 1969).

Physical Properties Analysis

The physical properties of 1,3,2-dioxaborinanes, such as melting and boiling points, solubility, and crystallinity, can be significantly influenced by the nature of the substituents. The 2-(2-Methylphenyl) derivative, like other members of this class, is expected to exhibit characteristics conducive to solid-state applications, including in the realm of liquid crystals and materials science. Studies on similar compounds have highlighted the role of the dioxaborinane core in determining the mesomorphic and liquid crystalline properties (Matsubara et al., 1990).

Chemical Properties Analysis

The chemical behavior of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, including its reactivity, stability, and interactions with other molecules, can be attributed to the electronic effects imparted by the methylphenyl group and the inherent characteristics of the dioxaborinane ring. These compounds have been studied for their ability to form stable complexes, exhibit hydrolytic resistance, and engage in reactions that utilize the unique electronic and spatial configuration of the boron-oxygen framework (Galer et al., 2014).

Scientific Research Applications

  • Hydrolytic Stability and Structural Properties: 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, exhibits an unusual degree of hydrolytic stability. X-ray crystal structure analysis shows a nearly planar 1,3,2-dioxaborinane ring, important for understanding its stability and reactivity (Emsley et al., 1989).

  • Liquid Crystal and Electrooptic Properties: Cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinane are significant for their use in liquid-crystalline mixtures. These compounds are characterized by low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them promising for high information electrooptic display devices (Bezborodov & Lapanik, 1991).

  • Complexes and Conformational Analysis: Fused 1,3,2-dioxaborinanes and their complexes with amines have been synthesized. X-ray diffraction data show these complexes exist as dimers due to the formation of intermolecular hydrogen bonds, providing insights into their conformational behavior (Balueva et al., 1994).

  • Conformational Behavior in Molecular Complexes: Studies on 2-methyl-1,3,2-dioxaborinane have shown conformational transformations when in complexes with various molecules like ammonia, highlighting the versatility of these compounds in forming molecular complexes (Valiakhmetova et al., 2009).

  • Potential in Organic Synthesis: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent for vinylboronate Heck couplings, showing improved stability and reactivity compared to other reagents (Lightfoot et al., 2003).

  • Ferroelectric Liquid Crystalline Properties: Derivatives of 2-Phenyl-1,3,2-dioxaborinane with a chiral alkyloxy group have been synthesized and found to exhibit ferroelectric properties at ambient temperature, making them the first examples of ferroelectric liquid crystalline materials constructed with only one aromatic ring (Matsubara et al., 1990).

properties

IUPAC Name

2-(2-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFYHQHHMEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629639
Record name 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-1,3,2-dioxaborinane

CAS RN

163517-56-4
Record name 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzeneboronic acid, propanediol cyclic ester
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Synthesis routes and methods

Procedure details

A mixture of 1.75 g of 2-methyl phenylboronic acid trimer, 30 ml of cyclohexane, and 0.5 ml of 1,3-propanediol is heated under reflux for 6 hours. The mixture is washed with water and extracted with pentane. The organic phases are dried and concentrated under reduced pressure. In this way 1.8 g of desired product is obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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